molecular formula C16H18Cl2N4O2 B2833141 N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride CAS No. 2490398-75-7

N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride

Cat. No. B2833141
M. Wt: 369.25
InChI Key: LZMVERDVJQHCDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of imidazo[1,2-a]pyridine, which is a type of heterocyclic aromatic organic compound. It has a pyridine ring fused with an imidazole ring. The compound also has an amide functional group attached to a phenyl ring, which is further substituted with an amino and a methyl group .


Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions can vary, but often involve the use of solvents like toluene or ethyl acetate .


Molecular Structure Analysis

The molecular structure of this compound would likely involve various intramolecular interactions. For instance, there could be N–H…O and N–H…N hydrogen bonds between the amine and amide, and the amide and pyrimidine atoms .

Scientific Research Applications

Synthesis and Characterization

  • Research into related compounds includes the synthesis of novel heterocyclic derivatives, exploring their cytotoxic activities against various cancer cell lines. For example, studies have synthesized new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives, characterizing their structures and evaluating their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Biological Activities and Potential Therapeutic Uses

  • The development of novel fused imidazole derivatives for potential use as 5-hydroxytryptamine (5-HT3) receptor antagonists has been explored. Such compounds may be useful for treating conditions like irritable bowel syndrome (IBS) and for mitigating nausea and vomiting associated with cancer chemotherapy (Ohta et al., 1996).
  • Another study focused on synthesizing novel Benzodifuranyl, 1,3,5-Triazines, 1,3,5-Oxadiazepines, and Thiazolopyrimidines derived from Visnaginone and Khellinone. These compounds were evaluated for their analgesic and anti-inflammatory activities, showing significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting potential as therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the biological activity of similar compounds, it could be of interest in medicinal chemistry .

properties

IUPAC Name

N-(4-amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O2.2ClH/c1-10-7-11(17)3-4-13(10)19-16(21)14-9-18-15-8-12(22-2)5-6-20(14)15;;/h3-9H,17H2,1-2H3,(H,19,21);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZMVERDVJQHCDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)C2=CN=C3N2C=CC(=C3)OC.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Amino-2-methylphenyl)-7-methoxyimidazo[1,2-a]pyridine-3-carboxamide;dihydrochloride

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